
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms at the 2 and 7 positions of the acridine ring.
Alkylation: Introduction of dimethyl groups at the 9 position.
Coupling Reaction: Attachment of the pyridinylphenyl group at the 10 position through a cross-coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of bromine atoms or other functional groups.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions may introduce new functional groups at the bromine positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer or antimicrobial agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as DNA or enzymes, leading to inhibition of cellular processes. The bromine atoms and pyridinylphenyl group may enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
9,10-Dihydroacridine: A simpler acridine derivative without bromine or pyridinylphenyl groups.
2,7-Dibromoacridine: An acridine derivative with bromine atoms but lacking the dimethyl and pyridinylphenyl groups.
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(4-(pyridin-4-yl)phenyl)-9,10-dihydroacridine is unique due to the combination of bromine atoms, dimethyl groups, and a pyridinylphenyl group. This combination may confer distinct chemical properties, such as enhanced reactivity or specific interactions with biological targets, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H20Br2N2 |
|---|---|
Molekulargewicht |
520.3 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-dimethyl-10-(4-pyridin-4-ylphenyl)acridine |
InChI |
InChI=1S/C26H20Br2N2/c1-26(2)22-15-19(27)5-9-24(22)30(25-10-6-20(28)16-23(25)26)21-7-3-17(4-8-21)18-11-13-29-14-12-18/h3-16H,1-2H3 |
InChI-Schlüssel |
VLLYJRZLSURLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=NC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




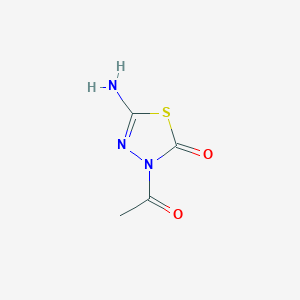
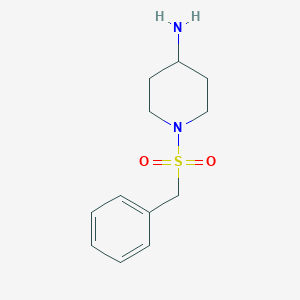


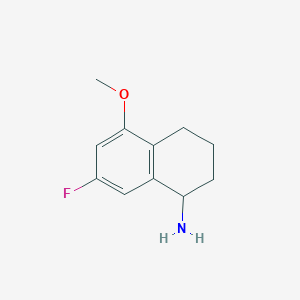
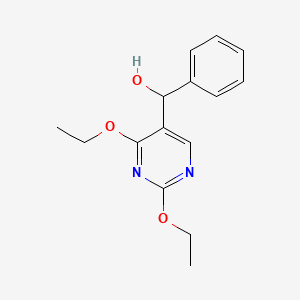
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)
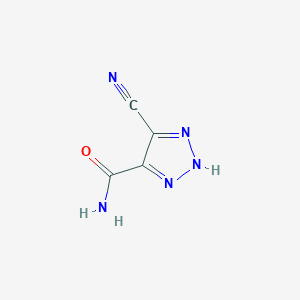

![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)

